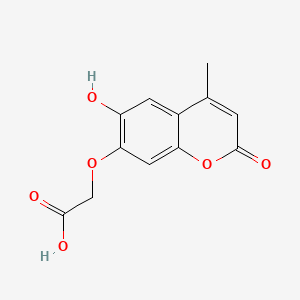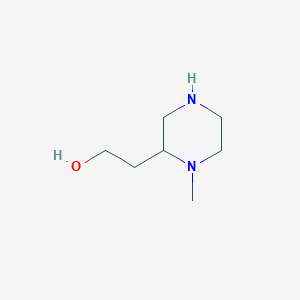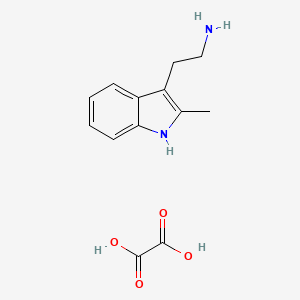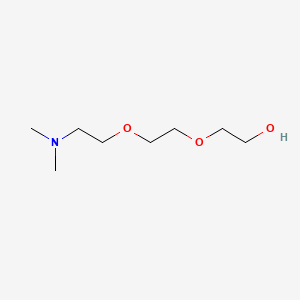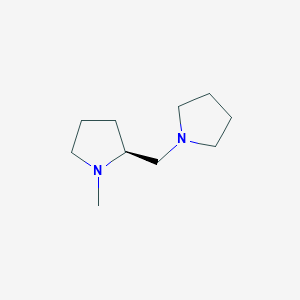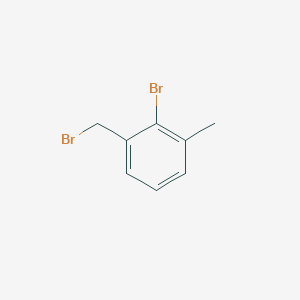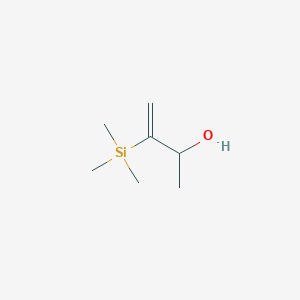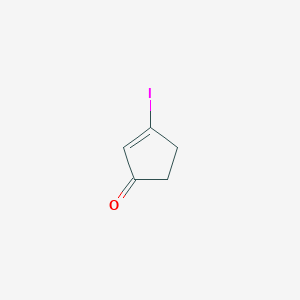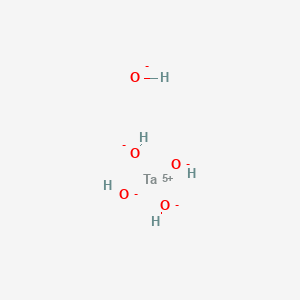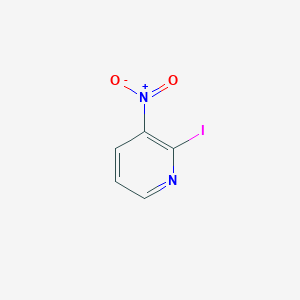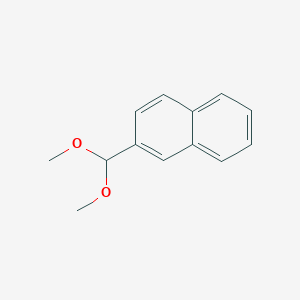
2-(Dimethoxymethyl)naphthalene
Overview
Description
2-(Dimethoxymethyl)naphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, where the hydrogen atom at the second position is replaced by a dimethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethoxymethyl)naphthalene can be synthesized from 2-naphthaldehyde and trimethoxymethane. The reaction typically involves the use of amberlyst-15 as a catalyst in acetonitrile, and the reaction is carried out for about one hour . The yield of this reaction is reported to be high, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis from 2-naphthaldehyde and trimethoxymethane can be scaled up for industrial purposes. The use of robust catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the compound into naphthalenes with different substituents.
Substitution: Electrophilic aromatic substitution reactions are common, where the dimethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Various substituted naphthalenes
Substitution: Different functionalized naphthalenes depending on the substituent introduced
Scientific Research Applications
2-(Dimethoxymethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aromatic hydrocarbons and their biological interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)naphthalene involves its interaction with various molecular targets. The dimethoxymethyl group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards electrophiles. The aromatic ring structure allows for π-π interactions, which can influence its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, simpler in structure.
2-Methylnaphthalene: Similar but with a methyl group instead of a dimethoxymethyl group.
2-Naphthaldehyde: The precursor in the synthesis of 2-(Dimethoxymethyl)naphthalene.
Uniqueness
This compound is unique due to the presence of the dimethoxymethyl group, which imparts different chemical reactivity and potential applications compared to its simpler analogs. This functional group allows for more diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(dimethoxymethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-14-13(15-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWXVMIEMVFNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC=CC=C2C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466128 | |
| Record name | 2-(dimethoxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77196-31-7 | |
| Record name | 2-(dimethoxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)
